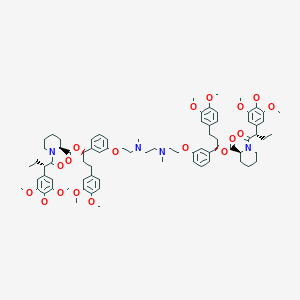
Rapamycin analog-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rapamycin analog-2 is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its analogs are known for their potent inhibitory effects on the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival . This compound has been developed to enhance the pharmacokinetic properties and reduce the side effects associated with rapamycin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rapamycin analog-2 involves several steps, including the modification of the rapamycin structure to improve its selectivity and potency. One common approach is to replace specific functional groups on the rapamycin molecule with other chemical groups that enhance its binding affinity to the mTOR complex . For example, replacing a hydroxyl group at the C-42 position with a tetrazole ring has been shown to improve the compound’s stability and efficacy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces hygroscopicus to produce rapamycin, followed by chemical modification to obtain the desired analog . The fermentation process is optimized to maximize the yield of rapamycin, which is then purified and subjected to further chemical reactions to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Rapamycin analog-2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents, reducing agents, and various organic solvents . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently .
Major Products Formed: The major products formed from the chemical reactions involving this compound include various derivatives with improved pharmacokinetic properties and reduced side effects . These derivatives are tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Rapamycin analog-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mTOR pathway and its role in cellular processes . In biology, it is used to investigate the mechanisms of cell growth, proliferation, and survival . In medicine, this compound is being explored as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and age-related conditions . In industry, it is used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Rapamycin analog-2 exerts its effects by binding to the FK506-binding protein 12 (FKBP12) and forming a complex that inhibits the activity of the mTOR complex 1 (mTORC1) . This inhibition blocks the downstream signaling pathways involved in cell growth and proliferation, leading to reduced cell division and increased autophagy . The molecular targets of this compound include the mTORC1 components, such as raptor and mLST8, as well as downstream effectors like S6 kinase and 4E-BP1 .
Comparación Con Compuestos Similares
Rapamycin analog-2 is compared with other rapamycin analogs, such as temsirolimus and everolimus, which are also mTOR inhibitors . While all these compounds share a similar molecular scaffold, this compound has unique modifications that enhance its selectivity and reduce its side effects . For example, this compound is more selective for mTORC1 compared to mTORC2, which reduces the risk of metabolic and immunological side effects . Other similar compounds include DL001, which is highly selective for mTORC1 and has shown promising results in preclinical studies .
Propiedades
Fórmula molecular |
C80H106N4O18 |
|---|---|
Peso molecular |
1411.7 g/mol |
Nombre IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C80H106N4O18/c1-15-61(57-49-71(93-9)75(97-13)72(50-57)94-10)77(85)83-37-19-17-27-63(83)79(87)101-65(33-29-53-31-35-67(89-5)69(45-53)91-7)55-23-21-25-59(47-55)99-43-41-81(3)39-40-82(4)42-44-100-60-26-22-24-56(48-60)66(34-30-54-32-36-68(90-6)70(46-54)92-8)102-80(88)64-28-18-20-38-84(64)78(86)62(16-2)58-51-73(95-11)76(98-14)74(52-58)96-12/h21-26,31-32,35-36,45-52,61-66H,15-20,27-30,33-34,37-44H2,1-14H3/t61-,62-,63-,64-,65+,66+/m0/s1 |
Clave InChI |
VIWYPOBHRWLWQA-BPNHAYRBSA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC |
SMILES canónico |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


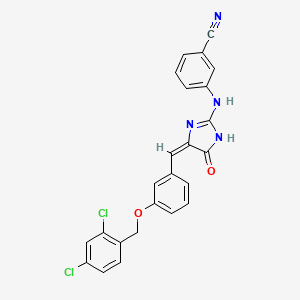
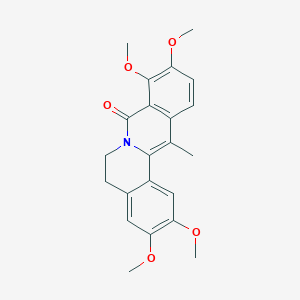
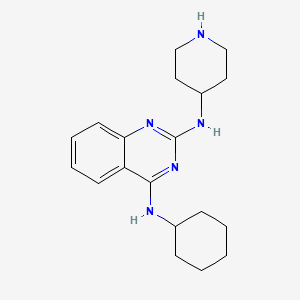

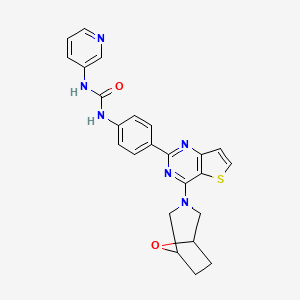
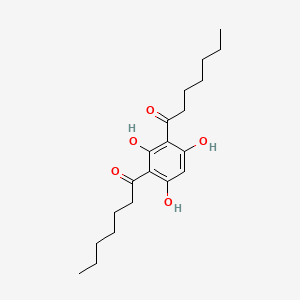
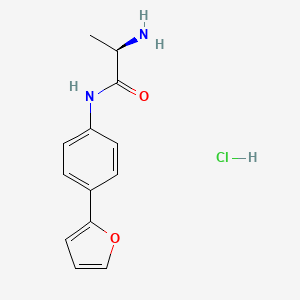
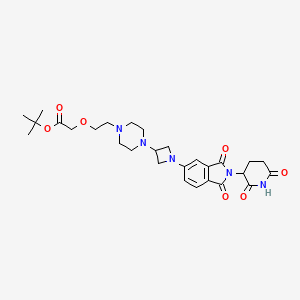
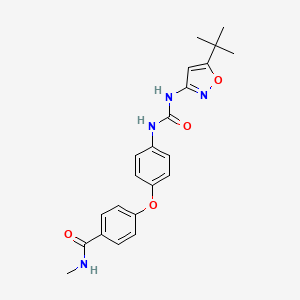
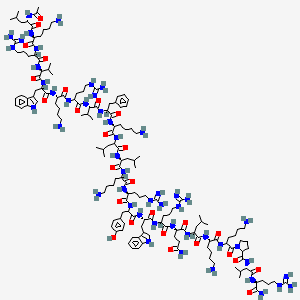

![[99mTc]Tc-6 C1](/img/structure/B15138052.png)

![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
